molecular formula C6H9ClN2O3 B6617969 methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride CAS No. 1803605-16-4

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride

Cat. No.: B6617969
CAS No.: 1803605-16-4
M. Wt: 192.60 g/mol
InChI Key: VFERCKUIHXTEKI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an oxazole ring, an aminomethyl group, and a carboxylate ester group. Its unique properties make it a valuable substance in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the oxazole ring or the aminomethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical processes.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its properties can be harnessed to develop new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary, but often include binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)benzoate: This compound shares a similar structure but lacks the oxazole ring.

  • 3-Aminomethyl-2-aminomethylpropanoate: Another related compound with different functional groups.

Uniqueness: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is unique due to its combination of the oxazole ring and the aminomethyl group, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable substance for research and development.

Properties

IUPAC Name

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERCKUIHXTEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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